molecular formula C15H13NO2S3 B2439383 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide CAS No. 2097862-01-4

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide

Cat. No.: B2439383
CAS No.: 2097862-01-4
M. Wt: 335.45
InChI Key: DMNIJMPQFMPMRG-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide is a complex organic compound featuring a bithiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the bithiophene core. One common method involves the coupling of thiophene derivatives through catalytic reactions such as Suzuki-Miyaura or Stille coupling Reaction conditions often involve the use of catalysts like palladium or nickel, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve high-pressure catalytic processes to ensure high yield and purity. Techniques such as continuous flow synthesis can be employed to scale up the production while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical conditions involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide is unique due to its combination of a bithiophene core with a hydroxyethyl group and a carboxamide linkage. This structure imparts distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and medicinal chemistry .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S3/c17-10(9-16-15(18)14-4-2-8-20-14)11-5-6-13(21-11)12-3-1-7-19-12/h1-8,10,17H,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNIJMPQFMPMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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